![molecular formula C24H20N2O5S B4733344 ethyl 2-{[4-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4733344.png)
ethyl 2-{[4-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}-4-phenyl-3-thiophenecarboxylate
Overview
Description
“Ethyl 2-{[4-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}-4-phenyl-3-thiophenecarboxylate” is a chemical compound with the molecular formula C24H20N2O5S . It has a molecular weight of 448.491 .
Physical And Chemical Properties Analysis
While specific physical and chemical properties like melting point, boiling point, and density were mentioned in the resources , the exact values were not provided.Scientific Research Applications
Antiviral Activity
Indole derivatives, which are structurally similar to the compound , have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . Ethyl 1H-indole-3-carboxylates also showed anti-viral activity in Huh-7.5 cells .
Antimicrobial Activity
A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . These compounds were screened for their antimicrobial activity against various microorganisms .
Anticancer Activity
Indole derivatives have been found to possess anticancer activity . The structural similarity between these derivatives and the compound suggests potential anticancer applications.
Anti-inflammatory Activity
Indole derivatives have been found to possess anti-inflammatory activity . This suggests that the compound may also have potential anti-inflammatory applications.
Antioxidant Activity
Indole derivatives have been found to possess antioxidant activity . This suggests that the compound may also have potential antioxidant applications.
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic activity . This suggests that the compound may also have potential antidiabetic applications.
Antimalarial Activity
1,2,4-Triazolopyrimidines, which are structurally similar to the compound , have been found to possess antimalarial activity . This suggests potential antimalarial applications for the compound .
Use in PET Imaging Systems
The compound “2,5-Dioxo-1-pyrrolidinyl 5-[4-(1,2,4,5-tetrazin-3-yl)benzylamino]-5-oxopentanoate” may be used in the synthesis of Tz-PEG11-1,4,7-triazacyclononane-N,N,N-triacetate, a precursor for Al [18F]-NOTA-labeled tetrazine radio ligand useful in 18F-based pretargeted PET imaging system .
Mechanism of Action
Target of Action
It’s known that the compound is used in the synthesis of tz-peg11-1,4,7-triazacyclononane-n,n,n-triacetate, a precursor for al[18F]-NOTA-labeled tetrazine radio ligand useful in 18F-based pretargeted PET imaging system .
Mode of Action
The compound is a succinimidyl ester functionalized tetrazine . It reacts with amines for small molecule, biomolecule, or surface modification . Tetrazine will react with strained alkenes such as transcyclooctene, norbornene, and cyclopropene to yield a stable covalent linkage . This reaction is an example of inverse electron demand Diels-Alder cycloaddition .
Biochemical Pathways
Tetrazines have proven useful in bioorthogonal reactions for many biological imaging and bioconjugation applications .
Result of Action
Its use in the synthesis of a precursor for a pet imaging system suggests it may play a role in enhancing imaging capabilities .
properties
IUPAC Name |
ethyl 2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-4-phenylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5S/c1-2-31-24(30)21-18(15-6-4-3-5-7-15)14-32-23(21)25-22(29)16-8-10-17(11-9-16)26-19(27)12-13-20(26)28/h3-11,14H,2,12-13H2,1H3,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBDBQDNUJQDRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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